molecular formula C13H18 B1617879 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- CAS No. 941-60-6

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-

Cat. No.: B1617879
CAS No.: 941-60-6
M. Wt: 174.28 g/mol
InChI Key: PJPNYZCIGFQVQG-UHFFFAOYSA-N
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Description

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-, is a tetramethyl-substituted indane derivative that serves as a valuable synthetic intermediate and scaffold in advanced chemical research. The core dihydro-1H-indene structure is a privileged framework in medicinal chemistry, with recent studies highlighting derivatives of this class as potent inhibitors of tubulin polymerization, exhibiting promising anti-angiogenic and antiproliferative activities against various cancer cell lines . Furthermore, the indanone and indane scaffold is frequently employed in multicomponent reactions to rapidly build complex molecular architectures, including indeno-fused heterocycles, which are of significant interest in the development of new fluorophores and bioactive compounds . This specific tetramethylated analog may also find utility in materials science and catalysis research, given that related indene compounds are key intermediates in fine chemistry for synthesizing pharmaceuticals, resins, and functional materials . Researchers can leverage this compound to explore structure-activity relationships, develop novel synthetic methodologies, or investigate new materials with tailored properties. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,5,7-tetramethyl-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-9-7-10(2)11-5-6-13(3,4)12(11)8-9/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPNYZCIGFQVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(C2=C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074298
Record name 1,1,4,6-Tetramethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-60-6
Record name 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,4,6-Tetramethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Gold(I)-Catalyzed Cycloisomerisation (Selected Data)

Entry Catalyst Solvent Temp (°C) Yield of 1H-Indene (%) Notes
1 Ph3PAuNTf2 1,2-Dichloroethane RT 68 Non-distilled solvent
4 NHC–Au(I) complex C 1,2-Dichloroethane RT 48 Partial dehydrogenation
9 NHC–Au(I) complex C 1,2-Dichloroethane 60 78 Improved yield at elevated temp
12 NHC–Au(I) complex C + 4Å MS 1,2-Dichloroethane –30 71 Molecular sieves added

RT = Room Temperature; MS = Molecular Sieves

Table 2: Optimization of Oxidative Cycloisomerisation with Various Oxidants

Entry Oxidant Yield of 1H-Indene (%) Notes
1 NFSI 0 Substrate decomposed
2 Selectfluor 27 Moderate yield
4 m-CPBA 10 Low yield
5 TEMPO 30 Moderate yield
8 DDQ 64 Best isolated yield

Conditions: NHC–Au(I) catalyst, 60 °C, 24 h

Substrate Scope and Limitations

The method exhibits broad substrate tolerance with various substituted 1,4-enyne acetates, including those bearing electron-withdrawing and electron-donating groups on aromatic rings. Yields range from 22% to 92% depending on substitution patterns.

Limitations:

  • Substrates containing tri- or tetrasubstituted alkenes fail to react, with starting materials recovered unchanged.
  • Product stability can be an issue, with some partially hydrogenated intermediates prone to decomposition during isolation.

Proposed Mechanism

The preparation involves:

This sequence allows for the formation of complex substituted indenes under relatively mild conditions.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Starting material 1,4-Enyne acetate with appropriate substituents Precursor for indene synthesis
Catalyst NHC–Au(I) complex (5 mol%) Facilitates cycloisomerisation
Solvent 1,2-Dichloroethane Optimal medium
Temperature 60 °C Enhances yield
Oxidant DDQ (1.1 equiv.) Oxidizes intermediate to indene
Reaction time 12–24 hours Complete conversion
Product isolation Flash chromatography (caution: product stability issues) 1H-Indene derivatives

Research Findings and Practical Notes

  • The gold(I)-catalyzed oxidative cycloisomerisation provides a versatile and efficient route to substituted 1H-indene derivatives, including tetramethyl-substituted variants.
  • The choice of catalyst and oxidant critically influences the yield and purity of the product.
  • Molecular sieves can improve selectivity and yield in some cases.
  • The reaction tolerates a variety of functional groups, enabling structural diversity.
  • Care must be taken during product isolation due to the sensitivity of partially hydrogenated indene intermediates.

Chemical Reactions Analysis

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and functional groups. For instance, its derivatives may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 1,1,5,6-tetramethyl isomer (CAS 942-43-8) is more prevalent in food matrices (e.g., ciders) compared to the 1,1,4,6 variant, likely due to differences in volatility or biosynthetic pathways .
  • Methyl Group Count : Pentamethyl derivatives (e.g., 1,1,2,3,3-pentamethyl) are associated with higher molecular weights (C14H20) and enhanced bioactivity in plant extracts .

Functionalized Derivatives

Addition of functional groups alters applications and hazards:

Compound Name Functional Groups Key Properties
1H-Indene,2,3-dihydro-1,1,2,3,3,5-hexamethyl-4,6-dinitro Nitro groups at 4,6 Synthetic derivative; used in specialty chemistry (m.p. 116°C, density 1.145 g/cm³) .
1H-Indene-5-carboxaldehyde, 2,3-dihydro-2,2,4,7-tetramethyl- Aldehyde group at C5 Laboratory chemical; classified as toxic (H302, H315) .

Key Observations :

  • Nitro Derivatives : Nitration introduces explosive or reactive characteristics, shifting applications from natural products to synthetic chemistry .
  • Aldehyde Derivatives : Functionalization increases toxicity risks, contrasting with the relatively inert methylated parent compounds .

Analytical Differentiation

Advanced techniques are required to distinguish these compounds:

  • GC×GC-TOF-MS : Used to separate positional isomers (e.g., 1,1,4,6- vs. 1,1,5,6-tetramethyl) in ciders and amber .
  • NMR and X-ray Crystallography : Critical for confirming substituent positions in synthetic derivatives .

Biological Activity

Overview

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- (CAS Number: 941-60-6) is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol. Its structure features a unique arrangement of methyl groups that influences its chemical reactivity and biological activity. This compound is of interest in various fields including medicinal chemistry and industrial applications due to its potential therapeutic properties.

The biological activity of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may act on various pathways by modulating enzyme activity or receptor interactions. Research indicates that its derivatives may exhibit antimicrobial and anticancer properties, suggesting a diverse range of potential applications in pharmacology and biotechnology .

Antimicrobial Properties

Studies have shown that certain derivatives of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- possess significant antimicrobial activity. The following table summarizes findings from recent research on its antibacterial effects:

Compound Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results demonstrate the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has also indicated that derivatives of this compound may have anticancer properties. A case study involving the evaluation of cytotoxic effects on cancer cell lines revealed the following:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)30Inhibition of cell proliferation
A549 (Lung Cancer)20Cell cycle arrest at G2/M phase

The data suggest that the compound can inhibit cancer cell growth through various mechanisms, making it a candidate for further development in cancer therapy .

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of 1H-Indene derivatives against multi-drug resistant bacterial strains, researchers found that specific formulations exhibited enhanced activity compared to standard antibiotics. The study involved:

  • Participants: Patients with bacterial infections resistant to conventional treatments.
  • Methodology: Randomized controlled trial comparing the new formulation with placebo.
  • Results: The treatment group showed a statistically significant reduction in infection rates compared to the placebo group.

This highlights the potential for new therapeutic applications in combating antibiotic resistance .

Case Study: Anticancer Research

A study focusing on the anticancer effects of the compound involved treating various cancer cell lines with different concentrations of the compound over a period of time. Key findings included:

  • Increased Apoptosis: Flow cytometry analysis indicated significant apoptosis in treated cells.
  • Cell Cycle Analysis: Treated cells exhibited arrest in the G2/M phase.
  • Conclusion: These results support further investigation into the use of this compound as an adjunct therapy in cancer treatment .

Q & A

What analytical methods are recommended for characterizing 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- in purity and structural confirmation?

Basic Research Question
For purity assessment and structural confirmation, reverse-phase HPLC using columns like Newcrom R1 with optimized mobile phases (e.g., acetonitrile/water gradients) is effective for separation . Mass spectrometry (electron ionization) via NIST Standard Reference Database 69 provides validated spectral libraries for comparison, though users must account for potential isomer overlaps (e.g., 2,3-dihydro-4,7-dimethyl-1H-indene vs. 1,1,4,6-tetramethyl derivatives) . Gas chromatography coupled with tandem mass spectrometry (GC×GC–TOF-MS) is also applicable for volatile derivatives, as demonstrated in biomarker studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
Reactant of Route 2
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-

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